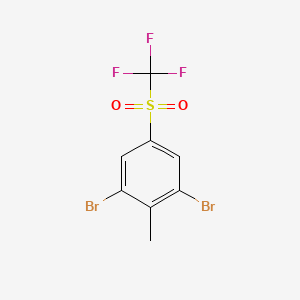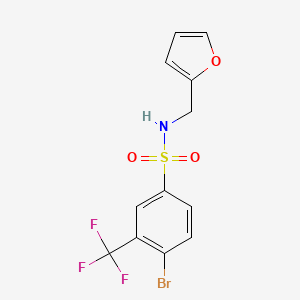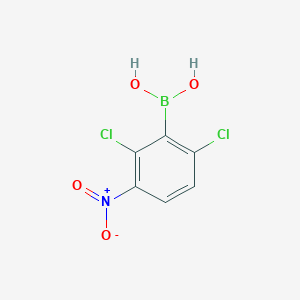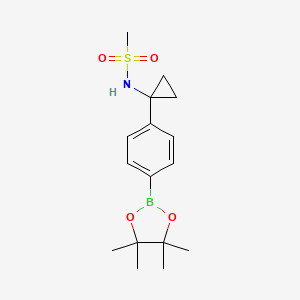
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
“1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 1-(4-fluoro-1,3-benzothiazol-2-yl)-3-azetidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.27 . It is a solid substance . More detailed physical and chemical properties are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Scientific Field: Organic Chemistry / Pharmacology
- Application Summary: N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized and tested for their antibacterial activity .
- Methods of Application: The synthetic route involved using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .
- Results: Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Anti-tubercular Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity has been studied .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Central Muscle Relaxants
- Scientific Field: Pharmacology
- Application Summary: In the 1950s, a number of 2-aminobenzothiazoles were intensively studied as central muscle relaxants .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the available literature .
- Results: The pharmacological profile of riluzole, a benzothiazole derivative, was discovered to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .
Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity. A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the available literature .
- Results: Phortress (NSC 710305) is the lead compound from this work. This agent has demonstrated activity against breast tumors, regardless of estrogen receptor status, and against ovarian, renal, lung, and colon cancer cells .
Antimicrobial Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the available literature .
- Results: Among the studied compounds, some were found to be the most active (MIC = 0.09–0.18 mg/ml) having comparable activity as standard drugs streptomycin (MIC = 0.05–0.1 mg/ml) and ampicillin (MIC = 0.2 mg/ml) against Pseudomonas aeruginosa, and Escherichia coli .
Anticonvulsant Agents
- Scientific Field: Pharmacology
- Application Summary: In the 1950s, a number of 2-aminobenzothiazoles were intensively studied as central muscle relaxants . Since then, medicinal chemists have taken an active interest in this chemical family .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the available literature .
- Results: Riluzole (6-trifluoromethoxy-2-benzothiazolamine, PK-26124, RP-25279, Rilutek) was found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .
Eigenschaften
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJYZJGYDCPZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



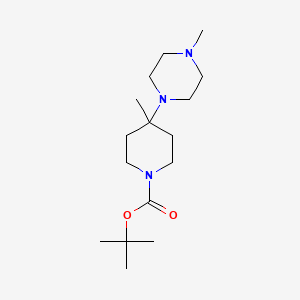
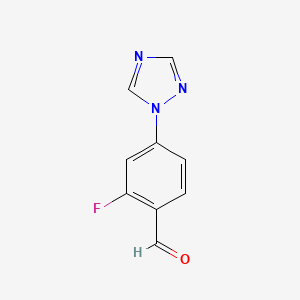
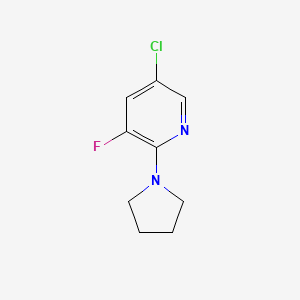
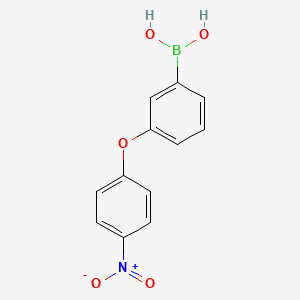
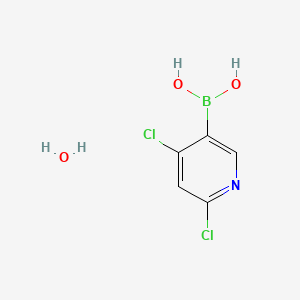
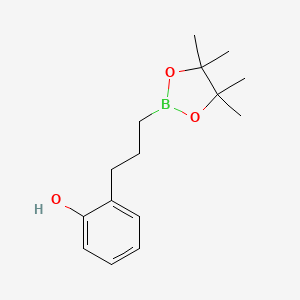
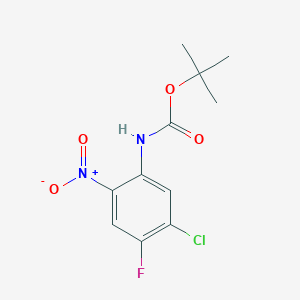
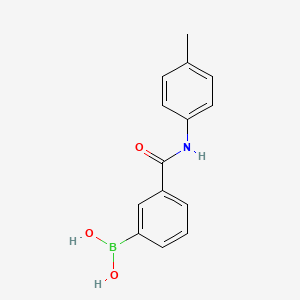
![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)
